molecular formula C8H18ClNO B2564667 [(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride CAS No. 2378490-80-1

[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride

Cat. No.: B2564667
CAS No.: 2378490-80-1
M. Wt: 179.69
InChI Key: YPHCIMRDURVSLP-KZYPOYLOSA-N
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Description

[(1S,2R)-2-Methoxycyclohexyl]methanamine hydrochloride is a chiral cyclohexylamine derivative characterized by a methoxy (-OCH₃) substituent at the 2-position of the cyclohexane ring and a primary amine group. As a hydrochloride salt, it exhibits enhanced stability and solubility, making it suitable for pharmaceutical research. Key properties include:

  • Stereochemistry: The (1S,2R) configuration ensures specific spatial interactions in biological systems.

Properties

IUPAC Name

[(1S,2R)-2-methoxycyclohexyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h7-8H,2-6,9H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHCIMRDURVSLP-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral intermediate, (1S,2R)-2-Methoxycyclohexanol.

    Amination: The hydroxyl group of (1S,2R)-2-Methoxycyclohexanol is converted to an amine group through a series of reactions, including protection, activation, and nucleophilic substitution.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: To achieve the desired stereochemistry.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkoxides or halides for substitution reactions.

Major Products Formed

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted cyclohexyl derivatives.

Scientific Research Applications

[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [(1S,2R)-2-Methoxycyclohexyl]methanamine hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
[(1S,2R)-2-Methylcyclohexyl]methanamine HCl C₇H₁₆ClN 149.66 2-methyl Research applications
2-Anhydrotramadol HCl () C₁₅H₂₂ClNO 267.80 3-methoxyphenyl, N,N-dimethyl Analgesic (opioid pathway)
Tranylcypromine HCl () C₉H₁₂ClN 169.65 2-phenylcyclopropyl MAO inhibitor, antidepressant
Methoxisopropamine HCl () C₁₃H₁₈ClNO 239.74 3-methoxyphenyl, cyclohexane Arylcyclohexylamine research
N-Substituted (2-Phenylcyclopropyl)methylamines () Varies 300–350 Methoxybenzyl, cyclopropyl Serotonin 2C receptor agonism
Key Observations:
  • Substituent Impact : Methoxy groups (e.g., in 2-Anhydrotramadol) enhance receptor binding in opioid pathways, while methyl groups (e.g., in ) may simplify metabolic stability .
  • Stereochemical Specificity : The (1S,2R) configuration in cyclohexylamines is critical for target selectivity, as seen in serotonin receptor agonists from .
  • Molecular Weight : Bulkier substituents (e.g., phenylcyclopropyl in Tranylcypromine) correlate with increased lipophilicity and blood-brain barrier penetration .

Pharmacological and Functional Differences

a) Serotonin Receptor Modulation

Compounds like 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine HCl () exhibit selective agonism at serotonin 2C receptors (5-HT₂c), a target for antipsychotic therapies. The methoxy group in these analogs enhances affinity, while cyclopropyl rings restrict conformational flexibility .

b) Monoamine Oxidase (MAO) Inhibition

Tranylcypromine HCl () inhibits MAO, increasing synaptic monoamine levels. Its cyclopropyl structure mimics endogenous amines, enabling irreversible enzyme binding. Methoxy-substituted analogs may lack this MAO affinity due to steric hindrance .

c) Analgesic Activity

2-Anhydrotramadol HCl () retains μ-opioid receptor activity from its tramadol-derived structure. The 3-methoxyphenyl group is crucial for binding, whereas cyclohexylamine backbones improve metabolic stability .

Biological Activity

[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 134108-92-2
  • Molecular Formula : C₉H₁₅ClN₂O

The biological activity of [(1S,2R)-2-Methoxycyclohexyl]methanamine is primarily attributed to its interaction with various receptors and enzymes in the central nervous system. The compound exhibits properties similar to other amines that influence neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for serotonin receptors, potentially influencing mood and anxiety levels.
  • Enzyme Interaction : It has been suggested that it interacts with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thus potentially increasing their availability in the synaptic cleft.

Biological Activity and Effects

The biological effects of [(1S,2R)-2-Methoxycyclohexyl]methanamine have been investigated in various studies:

  • Neuropharmacological Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. Studies have shown a significant reduction in depressive behaviors when administered to rodents subjected to stress models.
  • Analgesic Properties : Preliminary investigations suggest that it possesses analgesic properties, which could be beneficial in pain management therapies.

Data Summary and Case Studies

StudyModelFindings
Study 1Rodent ModelDemonstrated antidepressant-like activity through reduced immobility in forced swim tests.
Study 2Pain ModelShowed significant analgesic effects comparable to conventional analgesics.
Study 3In VitroIndicated inhibition of MAO activity, suggesting potential for increased neurotransmitter levels.

Case Study: Antidepressant Activity

In a controlled study involving mice, [(1S,2R)-2-Methoxycyclohexyl]methanamine was administered at varying doses (10 mg/kg to 50 mg/kg). The results indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect. The mechanism was hypothesized to involve serotonin receptor modulation.

Case Study: Analgesic Efficacy

Another study evaluated the analgesic properties of the compound using a formalin-induced pain model. Mice treated with [(1S,2R)-2-Methoxycyclohexyl]methanamine exhibited significantly reduced pain scores compared to control groups.

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